molecular formula C12H10N2O3S B1423681 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 1291486-54-8

1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B1423681
CAS No.: 1291486-54-8
M. Wt: 262.29 g/mol
InChI Key: OYLLLCWBAYWVSM-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is an organic compound with the molecular formula C12H10N2O3S It is characterized by the presence of a pyridazine ring, a carboxylic acid group, and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or dicarboxylate ester.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated aromatic compound.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are used.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

    1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure with an amide group instead of a carboxylic acid.

    1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-methyl ester: Similar structure with a methyl ester group instead of a carboxylic acid.

Uniqueness: 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methylsulfanyl group and the carboxylic acid group in the same molecule allows for diverse chemical modifications and applications.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-4-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-18-9-4-2-3-8(7-9)14-6-5-10(15)11(13-14)12(16)17/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLLLCWBAYWVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149574
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-[3-(methylthio)phenyl]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291486-54-8
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-[3-(methylthio)phenyl]-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-[3-(methylthio)phenyl]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 6
1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

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